2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Overview
Description
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a phenylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the dimethyl groups at the 2 and 6 positions. The phenylthioethyl group is then attached through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the phenylthioethyl group.
Substitution: The morpholine ring and the phenylthioethyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthioethyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylmorpholine: Lacks the phenylthioethyl group, making it less complex and potentially less active in certain applications.
4-(2-phenylthioethyl)morpholine: Similar structure but without the dimethyl substitutions, which may affect its chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is unique due to the combination of its structural features. The presence of both dimethyl groups and the phenylthioethyl group provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-10-15(11-13(2)16-12)8-9-17-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLITCOPRCVUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCSC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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